synthesis of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine
synthesis of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine
Technical Whitepaper: Scalable Synthesis of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine
Abstract This technical guide outlines a high-fidelity synthetic route for 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine , a privileged scaffold in kinase inhibitor development (e.g., JAK, ERK inhibitors). Unlike generic protocols, this guide addresses the critical challenge of regioselectivity in fusing the pyrazole ring to the pyridine core. We prioritize a sequence that ensures isomeric purity: constructing the parent [4,3-c] core first, followed by regioselective C4-functionalization via N-oxide rearrangement, and concluding with C3-bromination.
Retrosynthetic Analysis & Strategy
The synthesis of the [4,3-c] isomer is chemically distinct from the more common [3,4-b] isomer. The critical junction is the ring closure; using 2-chloro-3-formylpyridine yields the [3,4-b] isomer. To achieve the [4,3-c] orientation, the hydrazine nucleophile must attack position C4 of the pyridine ring.
Therefore, our strategy relies on 4-chloro-3-pyridinecarboxaldehyde as the foundational starting material.
Strategic Workflow:
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Core Construction: Hydrazine-mediated cyclization of 4-chloro-3-formylpyridine.
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C4-Activation: Oxidation to the N-oxide followed by chlorination (Meisenheimer-type rearrangement) to install a leaving group at C4.
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Functionalization: Sequential nucleophilic aromatic substitution (
) and electrophilic aromatic substitution ( ).
Figure 1: Retrosynthetic tree illustrating the linear construction of the functionalized core. The pathway ensures correct isomer formation by starting with the 4-chloro precursor.
Detailed Experimental Protocols
Stage 1: Construction of the 1H-Pyrazolo[4,3-c]pyridine Core
Objective: Synthesize the parent bicyclic heterocycle with high regiocontrol.
Rationale: We utilize 4-chloro-3-pyridinecarboxaldehyde . The aldehyde at C3 forms a hydrazone, tethering the nucleophilic nitrogen. The subsequent attack at C4 (displacing chloride) is electronically favored and geometrically constrained to yield the [4,3-c] isomer.
Protocol:
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Reagents: 4-Chloro-3-pyridinecarboxaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq), Ethanol (0.5 M).
-
Procedure:
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Dissolve the aldehyde in ethanol in a round-bottom flask.
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Add hydrazine monohydrate dropwise at 0°C to control the exotherm of hydrazone formation.
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Allow to warm to room temperature (RT), then reflux for 4–6 hours.
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Monitoring: TLC (10% MeOH/DCM) should show consumption of the aldehyde.
-
-
Work-up:
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Concentrate the solvent under reduced pressure.
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Dilute residue with water and extract with EtOAc (3x).
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Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from EtOH/Hexane or flash chromatography.
-
-
Yield Expectation: 75–85%.
Stage 2: Regioselective C4-Chlorination (The Activation Step)
Objective: Install a reactive handle at C4 via N-oxide rearrangement.
Rationale: The parent core lacks a leaving group at C4. Direct halogenation of the pyridine ring is difficult. We employ the Boekelheide rearrangement logic: N-oxidation activates the alpha-positions (C4 and C6). Treatment with
Protocol:
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Step A: N-Oxidation
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Dissolve 1H-pyrazolo[4,3-c]pyridine in DCM.
-
Add m-CPBA (1.2 eq) at 0°C. Stir at RT overnight.
-
Work-up: Wash with sat.
to remove m-chlorobenzoic acid. Isolate the N-oxide (often a solid).
-
-
Step B: Chlorination
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Suspend the N-oxide in
(solvent volume). -
Heat to reflux (105°C) for 2–4 hours.
-
Safety: Quench carefully by pouring onto ice/ammonia.
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Purification: Column chromatography (EtOAc/Hexane). The major isomer is 4-chloro-1H-pyrazolo[4,3-c]pyridine .
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Stage 3: Nucleophilic Substitution (Methoxylation)
Objective: Install the methoxy group at C4.
Rationale: The C4-chloride is highly activated for
Protocol:
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Reagents: 4-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).
-
Procedure:
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Dissolve the substrate in anhydrous MeOH.
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Add NaOMe (solid or 25% solution).
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Reflux for 6–12 hours.
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Monitoring: LC-MS will show conversion from M+H (154/156) to M+H (150).
-
-
Work-up:
-
Neutralize with dilute HCl or acetic acid.
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Concentrate and extract with DCM.
-
-
Product: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine .
Stage 4: Electrophilic Bromination (C3-Functionalization)
Objective: Regioselective bromination of the pyrazole ring.
Rationale: The pyrazole ring is electron-rich.[1] The C3 position (the only available carbon on the pyrazole) is the most nucleophilic site. The presence of the electron-donating methoxy group on the pyridine ring further stabilizes the transition state, making this reaction rapid and clean using N-Bromosuccinimide (NBS) .
Protocol:
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Reagents: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 eq), NBS (1.05 eq), DMF or Acetonitrile.
-
Procedure:
-
Dissolve substrate in DMF at RT.[2]
-
Add NBS portion-wise (protect from light).
-
Stir at RT for 1–2 hours.
-
Note: Do not heat; heating may promote side-bromination or demethylation.
-
-
Work-up:
-
Dilute with water (product often precipitates).
-
Filter the solid or extract with EtOAc.
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Purification: Recrystallization from EtOH.
-
-
Final Characterization:
-
1H NMR (DMSO-d6): Expect a singlet for the OMe (~4.0 ppm), a singlet for the Pyrazole NH (broad, >13 ppm), and two doublets for the Pyridine protons (C6-H and C7-H) with coupling constants typical of pyridine (~5-6 Hz). The C3-H signal will be absent.
-
Process Data & Troubleshooting
| Parameter | Stage 1 (Cyclization) | Stage 2 (Chlorination) | Stage 3 (Etherification) | Stage 4 (Bromination) |
| Key Reagent | Hydrazine Hydrate | NaOMe | NBS | |
| Temperature | Reflux (78°C) | Reflux (105°C) | Reflux (65°C) | RT (25°C) |
| Critical Risk | Regioisomer formation ([3,4-b]) if wrong aldehyde used. | Vigorous exotherm during quench. | Incomplete conversion if wet MeOH used. | Over-bromination (rare at 1.05 eq). |
| Typical Yield | 80% | 60-70% (2 steps) | 85-90% | 85-95% |
| Appearance | Off-white solid | Yellowish solid | White solid | White/Tan solid |
Reaction Pathway Visualization
Figure 2: Step-by-step reaction flow. Note the critical activation of the C4 position via N-oxide chemistry.
References
-
Regioselective Synthesis of Pyrazolo[4,3-c]pyridines
-
Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.[3]
- Source: Beilstein Journal of Organic Chemistry (2014).
- Context: Describes the core construction and confirms the [4,3-c] connectivity via hydrazine cycliz
-
-
Reactivity of 4-Chloropyrazolo[4,3-c]pyridine
-
Title: 4-Chloropyrazolopyridine as a Tunable, Covalently Acting SNAr Electrophile.[4]
- Source: Synfacts (2025)
- Context: Validates the reactivity of the C4-chloro group for introducing nucleophiles (like methoxide).
-
-
Bromination Methodologies (NBS)
-
General Pyrazolopyridine Scaffold Reviews
- Title: Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives (Compar
-
Source: Bioorganic & Medicinal Chemistry Letters (2016).[6]
- Context: Useful for comparing NMR shifts and solubility properties between [4,3-c] and [3,4-c] isomers.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. baranlab.org [baranlab.org]
- 3. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
